molecular formula C6H12ClN B1346828 1-(2-Chloroethyl)pyrrolidine CAS No. 5050-41-9

1-(2-Chloroethyl)pyrrolidine

Cat. No. B1346828
CAS RN: 5050-41-9
M. Wt: 133.62 g/mol
InChI Key: RMGFLMXDCGQKPS-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)pyrrolidine (CEP) is an organic compound that is used for a variety of scientific research applications. CEP is a cyclic amine with a molecular weight of 136.58 g/mol and a melting point of -10°C. It has a pyrrolidine ring with a chloroethyl substituent. CEP is a colorless liquid with a slightly pungent odor. It is soluble in water and organic solvents, and is stable under normal conditions of storage and use.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Pyrrolidine Synthesis : Pyrrolidines, including those derived from 1-(2-Chloroethyl)pyrrolidine, are crucial in medicinal chemistry and agrochemistry as they exhibit significant biological activity. Research has focused on the synthesis of pyrrolidines through polar [3+2] cycloaddition, demonstrating the compound's utility in creating biologically active heterocyclic organic compounds (Żmigrodzka et al., 2022).
  • Catalysis : The compound's derivatives have been used to synthesize half-sandwich complexes with metals like Ru(II), Pd(II), and Pt(II), which serve as catalysts for organic reactions, including Heck and Suzuki–Miyaura coupling reactions. These complexes exhibit high turnover numbers and stability, underlining the role of this compound derivatives in enhancing catalytic efficiency (Singh et al., 2009).

Material Science and Nanotechnology

  • Electrical Conductivity : Polypyrroles, derived from pyrrolidine and its derivatives, form highly stable, electrically conducting films. These materials have potential applications in the development of electronic devices, highlighting the importance of pyrrolidine structures in material science (Anderson & Liu, 2000).

Pharmaceutical and Medicinal Chemistry

  • Nootropic Agents : Studies on the synthesis of reactive 3-pyrrolin-2-ones in conjugate addition reactions aim at the development of nootropic agents, such as nebracetam, indicating the role of pyrrolidine derivatives in enhancing cognitive functions (Alves, 2007).
  • Antibacterial Agents : Pyrrolidine-2-one derivatives have shown antibacterial activity against various bacterial strains, suggesting their potential as lead compounds in the development of new antibiotics (Betti, Hussain, & Kadhem, 2020).

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as N-alkylpyrrolidines . These compounds contain a pyrrolidine moiety, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms

Pharmacokinetics

The pharmacokinetic properties of 1-(2-Chloroethyl)pyrrolidine, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. The compound’s bioavailability, half-life, and clearance rate are unknown. Its physicochemical properties, such as its molecular weight of 170.08 and its crystal form , may influence its ADME properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances in the environment. It’s important to note that this compound should be handled with care due to its potential to cause skin and eye irritation, and respiratory system toxicity .

properties

IUPAC Name

1-(2-chloroethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c7-3-6-8-4-1-2-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGFLMXDCGQKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043850
Record name 1-(2-Chloroethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5050-41-9
Record name 1-(2-Chloroethyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005050419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloroethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloroethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-CHLOROETHYL)PYRROLIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(2-chloroethyl)pyrrolidine contribute to the broadband emission observed in (2cepyH)PbI3?

A1: In (2cepyH)PbI3, this compound acts as the organic cation, interacting with the inorganic [PbI3]- framework. While the organic component itself doesn't directly contribute to the light emission, its interaction with the inorganic framework is crucial. The this compound influences the crystal packing and creates distortions within the [PbI6] octahedral chains. [] These distortions lead to strong exciton-phonon coupling, resulting in the observed broadband yellow emission attributed to self-trapped excitons. []

Q2: What is the significance of (2cepyH)PbI3 being an indirect bandgap semiconductor?

A2: The indirect bandgap nature of (2cepyH)PbI3, primarily governed by its inorganic [PbI3]- framework, [] has implications for its potential applications. Indirect bandgap materials typically exhibit longer carrier lifetimes compared to direct bandgap materials. While this might be advantageous for applications like solar cells, it could lead to lower radiative recombination rates and potentially impact the efficiency of light-emitting devices. Further research is needed to fully understand and optimize the optoelectronic properties of (2cepyH)PbI3.

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